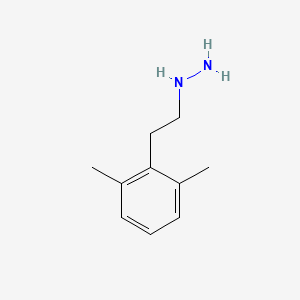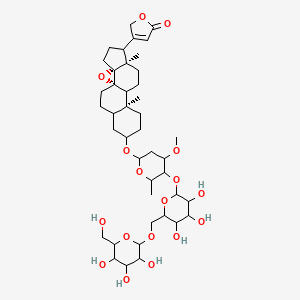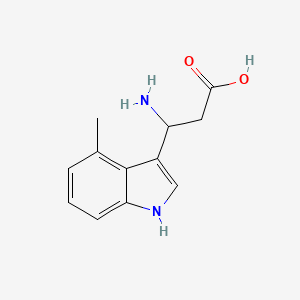
Hydrazine, (2,6-dimethylphenethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, (2,6-dimethylphenethyl)- is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This particular compound features a 2,6-dimethylphenethyl group attached to the hydrazine moiety, making it a unique derivative with specific properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with aldehydes or ketones. For example, the preparation of hydrazones can be achieved by combining suitable aldehydes with hydrazides in various organic solvents. Different synthetic approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for certain derivatives, while solid-state melt reactions are more efficient for others.
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for producing (2,6-dimethylphenethyl)-hydrazine may vary, but they generally follow the principles of organic synthesis involving hydrazine and appropriate aromatic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, (2,6-dimethylphenethyl)- undergoes various types of chemical reactions, including:
Oxidation: Hydrazines can be oxidized to form azo compounds or nitrogen gas.
Reduction: Hydrazones can be reduced to amines.
Substitution: Hydrazines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Bases: Such as potassium hydroxide for the Wolff-Kishner reduction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Wolff-Kishner reduction converts hydrazones to alkanes, producing nitrogen gas as a byproduct .
Applications De Recherche Scientifique
Hydrazine, (2,6-dimethylphenethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hydrazine, (2,6-dimethylphenethyl)- involves its interaction with molecular targets through its hydrazine moiety. The nitrogen-nitrogen bond in hydrazines can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: The parent compound with a simpler structure.
Phenylhydrazine: A derivative with a phenyl group attached to the hydrazine moiety.
(2,6-Dimethylphenyl)hydrazine: A closely related compound with similar structural features.
Uniqueness
Hydrazine, (2,6-dimethylphenethyl)- is unique due to the presence of the 2,6-dimethylphenethyl group, which imparts specific chemical and physical properties. This structural modification can influence the compound’s reactivity, stability, and biological activity, making it distinct from other hydrazine derivatives .
Propriétés
Numéro CAS |
30953-60-7 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenyl)ethylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-8-4-3-5-9(2)10(8)6-7-12-11/h3-5,12H,6-7,11H2,1-2H3 |
Clé InChI |
XSTYEYRVVWAVPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
![1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]](/img/structure/B15147196.png)
![4-[(3R)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B15147199.png)


![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/structure/B15147218.png)
![N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B15147224.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15147225.png)
![5-[2-[3-(3,5-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,3-diol](/img/structure/B15147230.png)

![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)
![[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B15147248.png)
